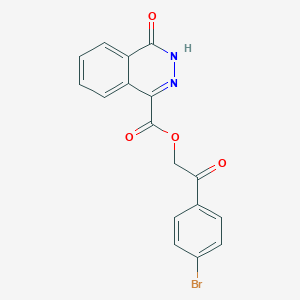amino]sulfonyl}phenyl)acetamide](/img/structure/B299676.png)
N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide, also known as BESPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. BESPA is a sulfonamide derivative that exhibits a unique mechanism of action, making it an attractive candidate for various laboratory experiments.
Mécanisme D'action
N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide acts as a competitive inhibitor of CA IX by binding to its active site. CA IX is a transmembrane protein that plays a crucial role in pH regulation and is overexpressed in hypoxic regions of solid tumors. By inhibiting CA IX, N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide disrupts the pH balance of cancer cells, leading to decreased cell proliferation and increased sensitivity to chemotherapy.
Biochemical and Physiological Effects:
N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide has been shown to have several biochemical and physiological effects, including inhibition of CA IX activity, decreased tumor growth and metastasis, and disruption of pH homeostasis in cancer cells. Additionally, N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide has been shown to induce apoptosis in cancer cells and enhance the efficacy of chemotherapy in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide in laboratory experiments is its ability to selectively inhibit CA IX, making it an attractive candidate for studying the role of CA IX in various physiological processes. However, one limitation of using N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide is its potential off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide in scientific research. One potential application is the development of N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide-based therapeutics for the treatment of cancer. Additionally, N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide may be used as a tool to study the role of CA IX in other physiological processes, such as wound healing and inflammation. Further research is needed to fully understand the potential applications of N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide in scientific research.
Méthodes De Synthèse
The synthesis of N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide involves a multi-step process that includes the reaction of 4-nitrobenzenesulfonyl chloride with N-(2-aminoethyl)-2-(benzyloxy)ethylamine, followed by the reduction of the resulting nitro compound to the corresponding amine. The final step involves the acetylation of the amine group with acetic anhydride to yield N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide.
Applications De Recherche Scientifique
N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide has been extensively used in scientific research due to its ability to inhibit carbonic anhydrase IX (CA IX), which is overexpressed in several types of cancer cells. The inhibition of CA IX by N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide has been shown to decrease tumor growth and metastasis in preclinical studies. Additionally, N-(4-{[[2-(benzyloxy)ethyl](methyl)amino]sulfonyl}phenyl)acetamide has been used as a tool to study the role of CA IX in various physiological processes, including pH regulation, cell migration, and invasion.
Propriétés
Formule moléculaire |
C18H22N2O4S |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
N-[4-[methyl(2-phenylmethoxyethyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C18H22N2O4S/c1-15(21)19-17-8-10-18(11-9-17)25(22,23)20(2)12-13-24-14-16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3,(H,19,21) |
Clé InChI |
NJCUURZPGXXZNS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CCOCC2=CC=CC=C2 |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CCOCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B299593.png)
![N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B299596.png)
![Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate](/img/structure/B299597.png)

![3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide](/img/structure/B299599.png)

![N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B299603.png)

![3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B299605.png)

![N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B299610.png)
![N-{4-ethoxy-2-[(2-naphthylsulfonyl)amino]phenyl}-2-hydroxypropanamide](/img/structure/B299611.png)

![4-methoxy-N-[3-(4-morpholinyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B299617.png)